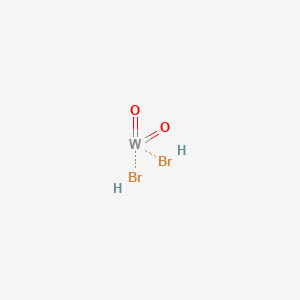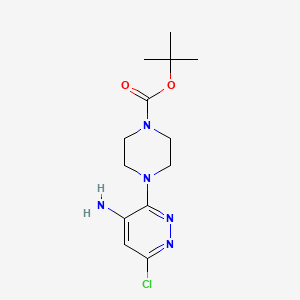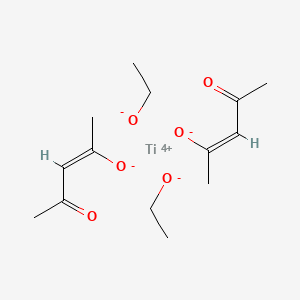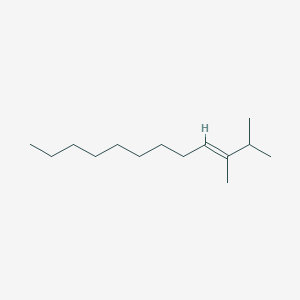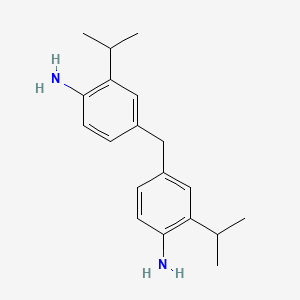
ANILINE, 4,4'-METHYLENEBIS(o-ISOPROPYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-): is a chemical compound with the molecular formula C19H26N2 and a molecular weight of 282.42 g/mol . It is also known by its IUPAC name, 4-[(4-amino-3-propan-2-ylphenyl)methyl]-2-propan-2-ylaniline . This compound is used in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) typically involves the reaction of 4-amino-3-propan-2-ylphenylmethanol with 2-propan-2-ylaniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C) , and requires a temperature of around 150°C .
Industrial Production Methods: In industrial settings, the production of ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) involves large-scale reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) can lead to the formation of quinones , while reduction can produce amines .
Scientific Research Applications
ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile , participating in various substitution reactions. It can also undergo oxidation and reduction reactions, affecting its chemical properties and reactivity . The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Uniqueness: ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) is unique due to its specific molecular structure and reactivity . The presence of isopropyl groups at specific positions on the aromatic ring influences its chemical behavior and makes it distinct from other similar compounds .
Properties
CAS No. |
19900-66-4 |
|---|---|
Molecular Formula |
C19H26N2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[(4-amino-3-propan-2-ylphenyl)methyl]-2-propan-2-ylaniline |
InChI |
InChI=1S/C19H26N2/c1-12(2)16-10-14(5-7-18(16)20)9-15-6-8-19(21)17(11-15)13(3)4/h5-8,10-13H,9,20-21H2,1-4H3 |
InChI Key |
ZDVQGDLMKMWKJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)

![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
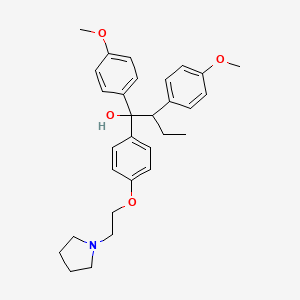
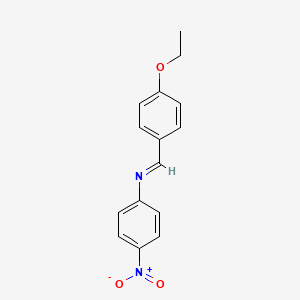
![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)
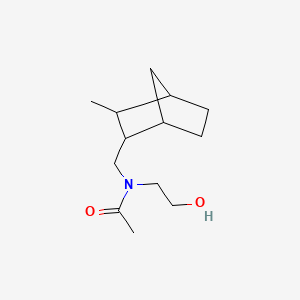
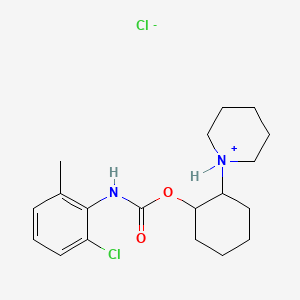
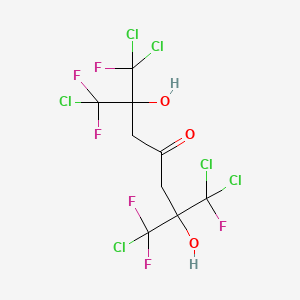
![2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B13737951.png)
